Ethyl 4-acetyl-2-methylbenzoate
Description
Ethyl 4-acetyl-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a methyl group at the ortho-position (C2) and an acetyl group at the para-position (C4).
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-acetyl-2-methylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11-6-5-10(9(3)13)7-8(11)2/h5-7H,4H2,1-3H3 |
InChI Key |
WLZIEQOZNLSDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between ethyl 4-acetyl-2-methylbenzoate and analogous esters, focusing on molecular properties, functional groups, and applications.
Key Structural and Functional Differences
Substituent Effects: Electron-Donating vs. Hydrogen Bonding: Methyl 4-acetamido-2-hydroxybenzoate’s hydroxyl and acetamido groups enable strong intermolecular interactions, unlike the non-polar methyl and acetyl groups in the target compound .
Synthetic Pathways: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, whereas this compound likely requires Friedel-Crafts acylation or directed ortho-methylation . Compound 9 (Ethyl 4-((3-((4-acetylphenyl)amino)...)benzoate) demonstrates a 71% yield using Na₂CO₃ and MeCN, suggesting similar conditions could apply to the target compound .
Applications: Ethyl 2-methoxybenzoate is JECFA/FCC-compliant for food use, while Methyl 4-acetamido-2-hydroxybenzoate is geared toward drug synthesis due to its hydrogen-bonding capacity .
Research Findings and Implications
- Reactivity : The acetyl group in this compound may undergo nucleophilic attack or reduction, offering pathways to alcohols or alkanes, whereas Ethyl 2-phenylacetoacetate’s α-ketoester moiety is prone to ketone-specific reactions (e.g., Grignard additions) .
- Spectroscopic Identification : Like Ethyl 2-methoxybenzoate, the target compound’s IR and NMR spectra would show characteristic ester carbonyl (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) peaks, with distinct splitting patterns due to substituent positions .
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